molecular formula C21H14Br2N2O B14944601 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol

Cat. No.: B14944601
M. Wt: 470.2 g/mol
InChI Key: QSPXFHZEUBVRQF-UHFFFAOYSA-N
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Description

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two bromophenyl groups and a phenol group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the imidazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromophenyl groups can enhance its binding affinity to certain targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H14Br2N2O

Molecular Weight

470.2 g/mol

IUPAC Name

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C21H14Br2N2O/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(26)12-6-15/h1-12,26H,(H,24,25)

InChI Key

QSPXFHZEUBVRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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